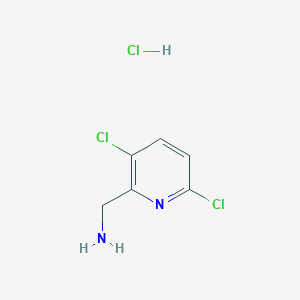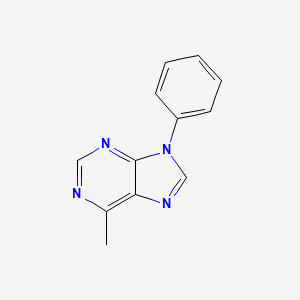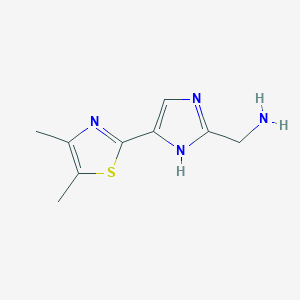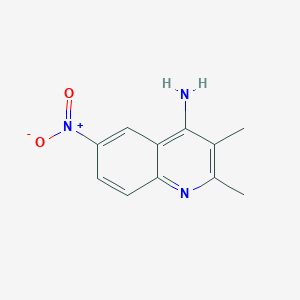
Ethyl 2-(quinolin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(quinolin-3-YL)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring system attached to an ethyl acetate group, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(quinolin-3-YL)acetate typically involves the reaction of quinoline-3-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(quinolin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products:
- Oxidation yields quinoline-3-carboxylic acid derivatives.
- Reduction produces dihydroquinoline derivatives.
- Substitution results in various functionalized quinoline derivatives .
Scientific Research Applications
Ethyl 2-(quinolin-3-YL)acetate has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(quinolin-3-YL)acetate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Ethyl 2-(quinoxalin-2-yl)acetate: Shares a similar structure but with a quinoxaline ring instead of a quinoline ring.
Ethyl 2-(quinoxalin-2(1H)-on-3-yl)acetate: Another related compound with a quinoxaline ring system.
Pyrrolo[1,2-a]quinoline derivatives: Compounds with a fused pyrrole and quinoline ring system
Uniqueness: Ethyl 2-(quinolin-3-YL)acetate is unique due to its specific quinoline ring structure, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
33054-18-1 |
|---|---|
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 2-quinolin-3-ylacetate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)8-10-7-11-5-3-4-6-12(11)14-9-10/h3-7,9H,2,8H2,1H3 |
InChI Key |
LETQUFNRBJEUBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892074.png)

![6-Bromopyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B11892088.png)



![N-[6-(Hydroxymethyl)naphthalen-2-yl]acetamide](/img/structure/B11892111.png)



![methyl 2-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]acetate](/img/structure/B11892141.png)
![3,6-Diethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11892149.png)


